tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an ethynylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate typically involves multiple steps, including the protection of amino groups and the formation of carbon-carbon bonds. One common method involves the use of tert-butyl carbamate as a protecting group for the amino function, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The ethynylphenoxy group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve the use of continuous flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the carbamate group yields the corresponding amine.
Scientific Research Applications
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functions.
Biology: Studied for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Investigated for its anti-inflammatory activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins during inflammation . The compound’s unique structure allows it to selectively target COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (substituted benzamido)phenylcarbamate: Similar in structure but with different substituents on the phenyl ring.
tert-Butyl carbamate: Lacks the ethynylphenoxy group and is primarily used as a protecting group for amines.
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and selectivity in various chemical and biological processes.
Properties
IUPAC Name |
tert-butyl N-[3-[(4-ethynylphenoxy)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-15-9-11-18(12-10-15)23-14-16-7-6-8-17(13-16)21-19(22)24-20(2,3)4/h1,6-13H,14H2,2-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZRNNDVSIWHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.